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Compound of Interest

Compound Name: Menthyl isovalerate

Cat. No.: B3434772 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Menthyl Isovalerate, a widely used flavoring and fragrance agent. The guide details the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols for their acquisition. This information is crucial for

the quality control, structural elucidation, and characterization of Menthyl Isovalerate in

research and industrial applications.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Menthyl Isovalerate. The NMR

data is predicted based on the known chemical shifts of the menthol and isovalerate moieties,

providing a reliable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for Menthyl Isovalerate (CDCl₃)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.70 ddd 1H H-3 (menthyl)

~2.20 d 2H -CH₂- (isovalerate)

~2.10 m 1H -CH- (isovalerate)

~1.90 - 1.60 m 4H Menthyl ring protons

~1.50 - 1.30 m 2H Menthyl ring protons

~1.00 - 0.85 m 3H Menthyl ring protons

~0.95 d 6H
-CH(CH₃)₂

(isovalerate)

~0.90 d 3H -CH₃ (menthyl)

~0.75 d 6H -CH(CH₃)₂ (menthyl)

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Menthyl Isovalerate (CDCl₃)
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Chemical Shift (ppm) Assignment

~172.5 C=O (ester)

~74.5 C-3 (menthyl)

~50.0 C-4 (menthyl)

~47.0 C-2 (menthyl)

~43.5 -CH₂- (isovalerate)

~34.0 C-6 (menthyl)

~31.5 C-8 (menthyl)

~26.5 C-1 (menthyl)

~25.5 -CH- (isovalerate)

~23.5 C-5 (menthyl)

~22.5 -CH(CH₃)₂ (isovalerate)

~22.0 C-7 (menthyl)

~21.0 C-9 (menthyl)

~16.5 C-10 (menthyl)

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for Menthyl Isovalerate
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~2960-2850 Strong C-H stretch Aliphatic

~1735 Strong C=O stretch Ester

~1465 Medium C-H bend CH₂, CH₃

~1370 Medium C-H bend CH₃

~1240 Strong C-O stretch Ester

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragmentation Data for Menthyl Isovalerate

m/z Relative Intensity Possible Fragment

240 Low [M]⁺ (Molecular Ion)

139 High
[M - C₅H₉O₂]⁺ (Loss of

isovalerate group)

138 High
[M - C₅H₁₀O₂]⁺ (Loss of

isovaleric acid)

102 Medium
[C₅H₉O₂]⁺ (Isovalerate acylium

ion)

83 Medium
[C₆H₁₁]⁺ (Fragment from

menthyl ring)

57 High
[C₄H₉]⁺ (tert-Butyl cation from

isovalerate)

43 High
[C₃H₇]⁺ (Isopropyl cation from

isovalerate)

Experimental Protocols
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The following sections detail the methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of

Menthyl Isovalerate.

Methodology:

Sample Preparation: Dissolve approximately 10-20 mg of Menthyl Isovalerate in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-

2 seconds.

Obtain a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A longer relaxation delay (5-10 seconds) may be necessary for accurate integration of

quaternary carbons, although this is not critical for routine identification.

A larger number of scans (e.g., 128-1024) will be required due to the low natural

abundance of the ¹³C isotope.

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate

software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and
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baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16

ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in Menthyl Isovalerate.

Methodology:

Sample Preparation: As Menthyl Isovalerate is a liquid at room temperature, a neat

spectrum can be obtained. Place a small drop of the sample between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty salt plates.

Place the sample-loaded salt plates in the sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to produce the final absorbance or transmittance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of Menthyl
Isovalerate.

Methodology:

Sample Introduction: Introduce a dilute solution of Menthyl Isovalerate in a volatile organic

solvent (e.g., methanol or hexane) into the mass spectrometer. For a volatile compound like
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Menthyl Isovalerate, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred

method for separation and analysis.

Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is

typically used.

GC Conditions (for GC-MS):

Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium at a constant flow rate.

Injector Temperature: 250 °C.

Oven Program: Start at a suitable initial temperature (e.g., 60 °C), hold for a few minutes,

then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 40 to 300.

Ion Source Temperature: 230 °C.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the molecule. Compare the obtained spectrum with library spectra for

confirmation.

Visualization of Spectroscopic Workflow and Data
Correlation
The following diagrams, generated using Graphviz, illustrate the logical flow of the

spectroscopic analysis and the relationship between the spectral data and the molecular

structure of Menthyl Isovalerate.
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Caption: Workflow for the spectroscopic analysis of Menthyl Isovalerate.

Caption: Correlation of spectroscopic data to the molecular structure.

To cite this document: BenchChem. [Spectroscopic Analysis of Menthyl Isovalerate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3434772#spectroscopic-data-of-menthyl-isovalerate-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b3434772?utm_src=pdf-body-img
https://www.benchchem.com/product/b3434772?utm_src=pdf-body
https://www.benchchem.com/product/b3434772#spectroscopic-data-of-menthyl-isovalerate-nmr-ir-ms
https://www.benchchem.com/product/b3434772#spectroscopic-data-of-menthyl-isovalerate-nmr-ir-ms
https://www.benchchem.com/product/b3434772#spectroscopic-data-of-menthyl-isovalerate-nmr-ir-ms
https://www.benchchem.com/product/b3434772#spectroscopic-data-of-menthyl-isovalerate-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3434772?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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